5-bromo-N,N-diethyl-2,3-difluoroaniline
Overview
Description
5-bromo-N,N-diethyl-2,3-difluoroaniline: is an organic compound with the molecular formula C10H12BrF2N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and the aromatic ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2,3-difluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2,3-difluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Bromination: The amine is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: Finally, the amine is alkylated with diethyl sulfate or a similar alkylating agent to introduce the diethyl groups on the nitrogen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The nitrogen atom in the diethylamino group can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the diethylamino group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2,3-difluoroaniline depends on the specific application. In catalytic processes, it acts as a ligand or a reactant that participates in the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
- 5-bromo-2,3-difluoroaniline
- 4-bromo-2,3-difluoroaniline
- 2-bromo-3-fluoroaniline
- 4-bromo-3-fluoroaniline
Uniqueness: The presence of both bromine and fluorine atoms, along with the diethylamino group, makes 5-bromo-N,N-diethyl-2,3-difluoroaniline unique in its reactivity and applications
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2,3-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2N/c1-3-14(4-2)9-6-7(11)5-8(12)10(9)13/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXNGPLEXYMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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